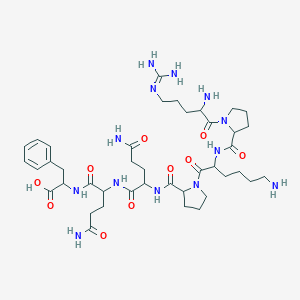

Substance P Fragment 1-7

Description

Properties

IUPAC Name |

2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHDBQWTCKBKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391872 | |

| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

900.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68060-49-1 | |

| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Substance P Fragment 1-7

Abstract

This technical guide provides a comprehensive, in-depth protocol for the chemical synthesis of Substance P Fragment 1-7 (SP(1-7)), an important heptapeptide with the sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for a successful synthesis. We detail the application of Fluorenylmethoxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS), covering resin selection, side-chain protection strategy, coupling activation, final cleavage, and purification. By grounding our protocol in established chemical expertise, we aim to provide a self-validating system for the reliable and high-purity production of this biologically relevant peptide.

Introduction: The Significance of Substance P and its Fragments

Substance P is a neuropeptide belonging to the tachykinin family, playing a crucial role in nociception (pain perception), inflammation, and mood regulation. The N-terminal fragment, SP(1-7), while lacking the C-terminal amide necessary for binding to the primary NK1 receptor, possesses its own distinct biological activities and serves as a critical tool in neurological research. Its synthesis is a prerequisite for studies aiming to elucidate its function and potential as a therapeutic lead.

The method of choice for synthesizing peptides of this length is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield.[1] Specifically, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is now predominant in both research and industrial settings due to its milder deprotection conditions compared to the older Boc/Bzl strategy.[1][2] This guide will focus exclusively on the Fmoc/tBu approach.

Foundational Principles: The Fmoc/tBu SPPS Strategy

SPPS builds a peptide chain sequentially while the C-terminus is covalently anchored to an insoluble polymer support (resin).[1] This simplifies the entire process into a series of iterative cycles, where excess reagents and byproducts are removed by simple filtration and washing.[1]

The success of the Fmoc/tBu strategy lies in its orthogonality . Two different classes of acid-labile protecting groups are used, which can be removed under distinct conditions without affecting the other.[2]

-

Temporary Nα-Protection: The Fmoc group protects the α-amino group of the incoming amino acid. It is stable to acid but is quantitatively removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][3]

-

"Permanent" Side-Chain Protection: The reactive side chains of amino acids are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., Boc, tBu, OtBu) or the trityl group (Trt).[2] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[2]

This orthogonal scheme prevents premature deprotection of side chains during the synthesis cycles, ensuring the integrity of the final peptide sequence.[2]

Figure 1: The iterative workflow of Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Strategic Synthesis Design for Substance P Fragment 1-7

The specific amino acid sequence, Arg-Pro-Lys-Pro-Gln-Gln-Phe , dictates key choices in reagents and methodology.

Side-Chain Protection Scheme

A robust protection strategy is paramount. The standard TFA-labile protecting groups are well-suited for this sequence.[2]

| Amino Acid | Side-Chain Protecting Group | Rationale |

| Arg | Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | The guanidinium group of Arginine is highly basic and requires robust protection. Pbf is the modern standard, offering good stability during synthesis and significantly faster TFA cleavage compared to older groups like Pmc or Mtr.[2][4] |

| Lys | Boc (tert-butyloxycarbonyl) | The ε-amino group of Lysine is a primary amine that would otherwise compete with the N-terminal α-amino group during coupling. The Boc group provides reliable, acid-labile protection.[2][5] |

| Gln | Trt (Trityl) | The amide side chain of Glutamine can undergo dehydration to a nitrile or cyclization to pyroglutamate under certain conditions. The bulky Trt group effectively prevents these side reactions.[2] |

| Pro, Phe | None | Proline is a secondary amine and Phenylalanine has an inert benzyl side chain; neither requires side-chain protection in Fmoc SPPS. |

Coupling (Activation) Reagents

To form a peptide bond, the carboxylic acid of the incoming amino acid must be activated to create a potent acylating agent. Uronium/aminium salt-based reagents are the industry standard for their high efficiency and suppression of racemization.[6][7]

For this synthesis, we recommend HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in the presence of a base like N,N-Diisopropylethylamine (DIPEA). HBTU reacts with the carboxylic acid to form a highly reactive HOBt-ester intermediate, which is then aminolyzed by the free N-terminal amine on the resin-bound peptide to form the desired amide bond.[8][9][10]

Resin and Linker Selection

To obtain the C-terminal carboxylic acid (H-Arg...Phe-OH ), a TFA-labile linker that releases the peptide without modification is required. The 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice. Its high acid sensitivity allows the peptide to be cleaved under very mild acidic conditions that can keep side-chain protecting groups intact if needed for fragment condensation strategies. For standard synthesis, it offers clean cleavage with minimal side reactions.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature unless specified.

Step 1: Loading the First Amino Acid (Fmoc-Phe-OH)

-

Resin Swelling: Swell 2-Chlorotrityl chloride resin (0.1 mmol, e.g., 62.5 mg of 1.6 mmol/g loading resin) in dichloromethane (DCM, 2 mL) for 30 minutes in a peptide synthesis vessel.

-

Amino Acid Preparation: In a separate vial, dissolve Fmoc-Phe-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in 1 mL of DCM.

-

Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Phe-OH/DIPEA solution to the resin. Agitate for 1-2 hours.

-

Capping: To cap any remaining unreacted chloride sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Step 2: The Iterative Elongation Cycle

Perform the following cycle for each subsequent amino acid (Gln, Gln, Pro, Lys, Pro, Arg) in the sequence.

| Reagent/Step | Volume/Amount | Duration | Purpose |

| 1. Swelling | 2 mL DCM, then 2 mL DMF | 5 min each | Prepare resin for reaction |

| 2. Fmoc Deprotection | 2 mL of 20% Piperidine in DMF | 2 x 5 min | Remove Nα-Fmoc group |

| 3. Washing | 2 mL DMF | 5 times | Remove piperidine and byproducts |

| 4. Coupling | See Table Below | 45-60 min | Form peptide bond |

| 5. Washing | 2 mL DMF | 3 times | Remove excess reagents |

Coupling Reagent Stoichiometry (per cycle):

| Reagent | Molar Equiv. | Amount (for 0.1 mmol scale) |

| Fmoc-AA-OH(Prot) | 3.0 | 0.3 mmol |

| HBTU | 2.9 | 0.29 mmol |

| DIPEA | 6.0 | 0.6 mmol |

Self-Validation Check: After step 3, a small sample of resin beads can be taken for a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful Fmoc deprotection.

Step 3: Cleavage and Global Deprotection

After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled and its Fmoc group removed, the peptide is ready for cleavage from the resin.

-

Resin Preparation: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and dry thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For this Arg-containing peptide, "Reagent R" or a similar cocktail is effective.[11] A standard formulation is TFA/Thioanisole/1,2-Ethanedithiol (EDT)/Anisole (90:5:3:2 v/v) .

-

TFA: The strong acid that cleaves the peptide from the resin and removes side-chain protecting groups (Pbf, Boc, Trt).[12]

-

Thioanisole/Anisole: Cation scavengers that trap reactive species generated during deprotection, protecting sensitive residues.

-

EDT: A scavenger particularly useful for Trt group removal.

-

-

Cleavage Reaction: Add the cleavage cocktail (2-3 mL for 0.1 mmol scale) to the dry resin. Agitate at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[11]

-

Peptide Precipitation: Filter the TFA solution away from the resin beads into a cold (0°C) solution of diethyl ether or methyl t-butyl ether (MTBE) (approx. 30 mL). A white precipitate (the crude peptide) should form immediately.

-

Isolation: Centrifuge the ether suspension, decant the supernatant, and wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude product is a mixture of the target peptide and various deletion or modified sequences. Purification is essential and is almost universally achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]

RP-HPLC Purification

-

Column: A C18 stationary phase is standard for peptide purification.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in HPLC-grade water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Procedure: Dissolve the crude peptide in a minimal amount of Solvent A (with a small amount of B if needed for solubility). Inject onto the column and elute with a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes).

-

Fraction Collection: Monitor the column eluent at ~220 nm and collect fractions corresponding to the major peak.

Figure 2: General workflow for the purification of synthetic peptides via RP-HPLC.

Identity and Purity Verification

-

Mass Spectrometry (MS): Analyze the purified fractions using Electrospray Ionization (ESI-MS) or MALDI-TOF to confirm the molecular weight.

-

Analytical HPLC: Re-inject a small amount of the pooled, purified product onto an analytical HPLC column to assess its final purity, which should typically exceed 95%.

Theoretical Mass Calculation for SP(1-7) [C₄₀H₆₅N₁₃O₉]:

-

Monoisotopic Mass: 887.50 Da

-

Average Mass: 888.04 Da

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low Final Yield | Incomplete coupling at one or more steps; Premature chain termination. | Use a monitoring technique like the Kaiser test to confirm each deprotection/coupling step. Increase coupling times or consider double coupling for difficult residues (e.g., coupling to Pro). |

| Deletion Sequences in MS | Inefficient coupling reaction. | Increase molar excess of amino acid and coupling reagents. Consider a more potent activator like HATU. |

| Incomplete Deprotection | Insufficient cleavage time, especially for Pbf group on Arginine. | Extend the TFA cleavage time to 3-4 hours and re-analyze. Ensure cleavage cocktail is freshly prepared.[15] |

| Side Product (+72 Da) | Re-attachment of cleaved Trt group to another residue. | Ensure sufficient scavengers (e.g., TIS or EDT) are present in the cleavage cocktail. |

Conclusion

The synthesis of Substance P Fragment 1-7 is a straightforward yet exacting process that serves as an excellent model for standard peptide synthesis. Success hinges on a logical approach to the selection of protecting groups, an efficient activation strategy, and meticulous execution of the iterative SPPS cycles. By understanding the chemical causality behind each step—from the orthogonal nature of the Fmoc/tBu strategy to the role of scavengers in the final cleavage—researchers can reliably produce high-purity SP(1-7) for downstream applications in neuroscience and drug discovery. The protocol described herein provides a robust and validated framework for achieving this outcome.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Available at: [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Available at: [Link]

-

W. C. Chan, Peter D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Available at: [Link]

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent R. Retrieved February 1, 2026, from [Link]

-

Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 1, 2026, from [Link]

-

Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Application Note. Available at: [Link]

-

Biotage. (2023). How to purify synthetic peptides - what are the options? Retrieved February 1, 2026, from [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Available at: [Link]

-

MilliporeSigma. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved February 1, 2026, from [Link]

-

Wikipedia contributors. (2023). HBTU. In Wikipedia, The Free Encyclopedia. Retrieved February 1, 2026, from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved February 1, 2026, from [Link]

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 7. bachem.com [bachem.com]

- 8. HBTU - Wikipedia [en.wikipedia.org]

- 9. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. biotage.com [biotage.com]

- 14. harvardapparatus.com [harvardapparatus.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Substance P Fragment (1-7): Structure, Properties, and Methodologies

Introduction

Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] For decades, research predominantly focused on the biological activities mediated by its C-terminal sequence, which binds with high affinity to the neurokinin-1 (NK-1) receptor.[3] However, endogenous metabolic pathways rapidly process full-length SP, yielding various fragments. Among these, the N-terminal heptapeptide, Substance P Fragment (1-7) or SP(1-7), has emerged not as an inactive metabolite, but as a potent and distinct bioactive molecule.[4][5]

This technical guide provides an in-depth overview of SP(1-7) for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the fragment's unique chemical identity, its divergent mechanism of action compared to its parent peptide, and the critical experimental methodologies required for its study. The narrative is grounded in the principle that understanding the "why" behind experimental design is as crucial as the protocol itself, offering insights into the causality behind methodological choices.

Chemical Identity and Physicochemical Properties

The foundational step in studying any bioactive molecule is a thorough understanding of its chemical and physical characteristics. These properties dictate its behavior in biological systems and inform the design of appropriate analytical techniques.

Chemical Structure

SP(1-7) is a heptapeptide with the following primary amino acid sequence:

-

Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe

-

IUPAC Name: L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-phenylalanine[6]

This N-terminal sequence of Substance P is what confers its unique biological activity, which is distinct from the C-terminal "message" sequence of the full peptide that activates the NK-1 receptor.[3][5]

Physicochemical Data

A summary of the core physicochemical properties of SP(1-7) is essential for experimental planning, from solubilization for in vitro assays to the development of analytical standards.

| Property | Value | Source(s) |

| Molecular Formula | C41H65N13O10 | [7][8] |

| Molecular Weight | ~900.06 g/mol | [7] |

| CAS Number | 68060-49-1 | [7] |

| Appearance | Solid | [8] |

| Solubility | PBS (pH 7.2): 1-10 mg/mL (Sparingly soluble) | [8] |

| Water: 100 mg/mL | [9] | |

| DMSO: 1-10 mg/mL (Sparingly soluble) | [8] | |

| Ethanol: 0.1-1 mg/mL (Slightly soluble) | [8] |

Endogenous Formation and Metabolism

SP(1-7) is not a synthetic anomaly but a naturally occurring metabolite of Substance P. Its formation is a key regulatory step that can shift the balance of peptidergic signaling in the central nervous system (CNS).

The primary mechanism of SP(1-7) generation is the enzymatic cleavage of the full-length 11-amino acid Substance P. This hydrolysis is predominantly carried out by neutral endopeptidases, such as neprilysin, which specifically target the peptide bond between Phenylalanine at position 7 and Phenylalanine at position 8 (Phe7-Phe8).[8][10] This cleavage event effectively separates the N-terminal "address" region from the C-terminal "message" region, giving rise to two fragments with potentially opposing physiological roles.[3]

Caption: Endogenous cleavage of Substance P into its primary N- and C-terminal fragments.

Mechanism of Action and Biological Profile

The most compelling aspect of SP(1-7) is that its biological activity profile is not merely a weaker version of its parent peptide; in many cases, it is functionally distinct or even opposing.

A Unique Signaling Paradigm

While full-length SP and its C-terminal fragments exert their effects primarily through the G protein-coupled NK-1 receptor, SP(1-7) shows negligible affinity for this target.[5][11] Instead, extensive research has demonstrated that SP(1-7) interacts with a distinct population of high-affinity binding sites within the brain and spinal cord.[12] This evidence strongly supports the existence of a unique, N-terminal-directed SP receptor system that mediates its effects.[12] This functional bifurcation is critical: the C-terminus of SP is often associated with pro-nociceptive and pro-inflammatory actions, whereas the N-terminal SP(1-7) fragment is linked to antinociceptive and modulatory effects.[3][13]

Key Biological Activities

-

Modulation of Substance P Signaling: SP(1-7) acts as a potent endogenous modulator, and often an antagonist, of SP-induced responses.[4] For instance, it can significantly reduce the aversive scratching and biting behaviors induced by intrathecal injection of SP in animal models.[9]

-

Antinociception and Pain Relief: A significant body of work has established the antinociceptive properties of SP(1-7).[14] It produces naloxone-reversible analgesia, suggesting a complex interaction with endogenous opioid pathways, and has shown efficacy in models of neuropathic pain by alleviating allodynia.[5][13]

-

Cardiovascular Regulation: When administered directly into the nucleus tractus solitarius, a key brainstem region for cardiovascular control, SP(1-7) elicits significant depressor (blood pressure lowering) and bradycardic (heart rate slowing) effects.[7][9]

-

Anxiolytic and Behavioral Effects: In preclinical models of anxiety, such as the elevated plus maze, SP(1-7) demonstrates anxiolytic-like activity, increasing the time spent in and exploration of the open arms.[8]

-

Role in Opioid Withdrawal: SP(1-7) has been shown to inhibit withdrawal jumping in morphine-dependent mice, indicating a potential role in modulating the neurobiological mechanisms of opioid dependence.[6][8]

Caption: Divergent signaling pathways of full-length Substance P and SP(1-7).

Key Methodologies for SP(1-7) Research

Rigorous and reproducible methodologies are paramount for elucidating the function of SP(1-7). The choice of technique is driven by the research question, whether it involves chemical synthesis, quantification in biological tissues, or functional characterization.

Peptide Synthesis and Purification

Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

-

Resin Preparation: Start with a suitable solid support resin (e.g., Fmoc-Phe-Wang resin). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amino acid using a 20% piperidine in DMF solution. This exposes the free amine for the next coupling step.

-

Amino Acid Activation & Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gln-OH) using a coupling agent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin to form the peptide bond. Monitor reaction completion with a ninhydrin test.[15]

-

Wash: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Gln, Pro, Lys, Pro, Arg).

-

Final Cleavage and Deprotection: Once the full sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[15]

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and lyophilize to obtain a dry powder.

Protocol: RP-HPLC Purification

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-

Column and Solvents: Use a C18 reversed-phase column. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution: Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.

-

Detection and Fraction Collection: Monitor the column eluent at 214/280 nm. Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified peptide.

Quantitative Analysis in Biological Matrices

Rationale: To understand the pharmacokinetics and physiological relevance of SP(1-7), it is essential to accurately measure its concentration in complex biological samples like plasma, cerebrospinal fluid, or tissue homogenates. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity and selectivity.[16][17] It allows for the direct detection of the peptide based on its specific mass-to-charge ratio and fragmentation pattern, minimizing interference from other matrix components.[16][18]

Protocol: LC-MS/MS Quantification of SP(1-7) in Plasma

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of SP(1-7)).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

-

LC Separation:

-

Inject the reconstituted sample onto a C18 analytical column.

-

Use a rapid gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). A short, sharp gradient is often sufficient.[18]

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define MRM transitions: Select the precursor ion (the mass-to-charge ratio of SP(1-7)) and one or more specific product ions that are formed upon its fragmentation in the collision cell.[11]

-

Optimize collision energy for each transition to maximize signal intensity.

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of pure SP(1-7) into a blank matrix (e.g., charcoal-stripped plasma).

-

Plot the peak area ratio (analyte/internal standard) against concentration.

-

Determine the concentration of SP(1-7) in unknown samples by interpolating their peak area ratios from the standard curve.

-

Caption: Workflow for the quantification of SP(1-7) in plasma using LC-MS/MS.

Conclusion and Future Directions

Substance P Fragment (1-7) is a compelling example of how peptide metabolism can generate new bioactive entities with distinct pharmacological profiles. It is not merely an inactive degradation product but a potent neuromodulator that acts through a unique receptor system to produce effects—such as antinociception and anxiolysis—that are often contrary to those of its parent peptide.[4][8][13] This functional dichotomy underscores the complexity of peptidergic signaling and presents novel opportunities for therapeutic intervention.

Future research should be directed towards several key areas:

-

Receptor Deorphanization: The definitive molecular identification and characterization of the specific SP(1-7) binding site or receptor remains the most critical unanswered question. Success here would unlock powerful tools for mechanistic studies and drug screening.

-

Therapeutic Peptidomimetics: While SP(1-7) itself has therapeutic potential, its peptide nature presents pharmacokinetic challenges (e.g., poor stability and blood-brain barrier penetration).[5] The design and synthesis of small molecule or peptidomimetic agonists that target the SP(1-7) receptor system could lead to a new class of non-opioid analgesics or anxiolytics.[5]

-

Translational Studies: Further investigation into the role of the endogenous SP/SP(1-7) balance in human conditions, such as chronic pain, mood disorders, and neuroinflammatory diseases, is essential to validate this system as a viable therapeutic target.

By leveraging the robust methodologies outlined in this guide, the scientific community can continue to unravel the complexities of the SP(1-7) system and harness its potential for the development of next-generation therapeutics.

References

-

Herrera-Marschitz M., et al. (1990). The substance P(1-7) fragment is a potent modulator of substance P actions in the brain. Brain Research, 521(1-2):316-20. [Link]

-

PubMed. (1990). The substance P(1-7) fragment is a potent modulator of substance P actions in the brain. Brain Research. [Link]

-

Stewart J.M., et al. (1982). A fragment of substance P with specific central activity: SP(1-7). Peptides, 3(5):851-7. [Link]

-

Skogh, A. (2018). Development of Substance P 1–7 Related Peptides and Peptidomimetics. DiVA portal. [Link]

-

Nyberg F., et al. (1984). Characterization of substance P(1-7) and (1-8) generating enzyme in human cerebrospinal fluid. Biochemical and Biophysical Research Communications, 125(1):244-50. [Link]

-

Igwe O.J., et al. (1990). Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes. Journal of Neuroscience, 10(11):3653-63. [Link]

-

Aladdin Scientific Corporation. (n.d.). (S118934) Substance P Fragment 1-7. CiteAb. [Link]

-

Bunnett N.W., et al. (2019). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 316(3):C390-C403. [Link]

-

Lin C-C., et al. (2019). Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. International Journal of Molecular Sciences, 20(7):1560. [Link]

-

Saleem, F., et al. (2023). Biochemistry, Substance P. StatPearls. [Link]

-

ScienceDirect. (2014). N-terminal truncations of substance P 1-7 amide affect its action on spinal cord injury-induced mechanical allodynia in rats. [Link]

-

Wikipedia. (n.d.). Substance P. [Link]

-

Gupta, A., et al. (2007). INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS. PMC. [Link]

-

Stark, H., et al. (2017). Substance P signalling in primary motor cortex facilitates motor learning in rats. PLOS ONE. [Link]

-

Toth, G., et al. (2009). Radiotracers, Tritium Labeling of Neuropeptides. ARKAT USA. [Link]

-

ScienceDirect. (2012). Long-lasting mnemotropic effect of substance P and its N-terminal fragments. [Link]

-

ScienceDirect. (2007). Investigation of the metabolism of substance P at the blood–brain barrier using LC–MS/MS. [Link]

-

Botros, M. (2008). Characterization of Substance P (SP) Aminoterminal SP (1-7) Binding in Brain Regions and Spinal Cord of the Male Rat. DiVA portal. [Link]

-

J-Stage. (2021). Angiotensin (1–7) Attenuates the Nociceptive Behavior Induced by Substance P and NMDA via Spinal MAS1. [Link]

-

SCIEX. (n.d.). Rapid Quantitation of Substance P in Plasma Using Differential Mobility Spectrometry and Micro flow Liquid Chromatography. [Link]

Sources

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. medkoo.com [medkoo.com]

- 7. Substance P (1-7) | CAS 68060-49-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Characterization of substance P(1-7) and (1-8) generating enzyme in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. jneurosci.org [jneurosci.org]

- 13. A fragment of substance P with specific central activity: SP(1-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. db.cngb.org [db.cngb.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. allpeptide.com [allpeptide.com]

- 18. sciex.com [sciex.com]

The N-Terminal Paradox: Harnessing Substance P Fragment 1-7 for Antinociception

[1][2]

Executive Summary: The Bioactive Metabolite

In the classic understanding of nociception, Substance P (SP) acts as a primary pro-nociceptive neurotransmitter, transmitting pain signals via the Neurokinin-1 (NK1) receptor.[1] However, a significant pharmacological paradox exists: the major metabolite of SP, Substance P Fragment 1-7 (SP 1-7) , exerts potent antinociceptive effects.

This guide details the mechanism, experimental handling, and therapeutic potential of SP 1-7.[1][2] Unlike the C-terminal fragments that drive inflammation and pain, the N-terminal SP 1-7 modulates nociception through a high-affinity binding site distinct from NK1, often interacting with the Sigma-1 receptor (

Biochemical Origin & Metabolism

The transition from pro-nociceptive SP to antinociceptive SP 1-7 is governed by specific endopeptidases. Understanding this enzymatic cascade is critical for experimental design, particularly when using enzyme inhibitors.

Enzymatic Cleavage Pathways

Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) is cleaved primarily by two membrane-bound metalloproteases:

-

Neprilysin (NEP / EC 3.4.24.11): Cleaves at the Gln6-Phe7 or Phe7-Phe8 bond.

-

Angiotensin-Converting Enzyme (ACE): Cleaves at the Phe8-Gly9 bond, followed by subsequent degradation.

The bioactive heptapeptide SP 1-7 (Arg-Pro-Lys-Pro-Gln-Gln-Phe) is the stable accumulation product in the spinal cord dorsal horn following noxious stimulation.

Visualization: The Metabolic Switch

The following diagram illustrates the conversion of the pro-nociceptive parent peptide into the antinociceptive fragment.

Figure 1: The enzymatic hydrolysis of Substance P. The N-terminal fragment SP 1-7 accumulates as a bioactive metabolite, opposing the effects of the C-terminal fragments.

Mechanism of Action: The Sigma-1 Connection

The mechanism of SP 1-7 is distinct from the opioid or NK1 receptor pathways, although it modulates them.

The Specific SP 1-7 Binding Site

Research indicates that SP 1-7 does not bind to NK1, NK2, or NK3 receptors. Instead, it binds to a specific SP 1-7 binding site in the spinal cord and brain. This site is functionally linked to the Sigma-1 receptor (

-

Evidence: The antinociceptive effects of SP 1-7 are reversed by the

R antagonist BD-1047 and naloxone, but not by selective -

Modulation: SP 1-7 appears to act as an endogenous modulator that dampens central sensitization, particularly in states of mechanical allodynia (e.g., diabetic neuropathy).

Visualization: Signaling Pathway

Figure 2: Proposed mechanism where SP 1-7 modulation of the Sigma-1 receptor dampens NMDA-mediated nociceptive wind-up.

Comparative Data: SP vs. SP 1-7

The following table summarizes the divergent properties of the parent peptide and its fragment, crucial for selecting the correct control groups in experiments.

| Feature | Substance P (Parent) | SP Fragment 1-7 |

| Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Arg-Pro-Lys-Pro-Gln-Gln-Phe |

| Primary Receptor | NK1 (Neurokinin-1) | SP 1-7 Binding Site / |

| Effect on Pain | Pro-nociceptive (Hyperalgesia) | Antinociceptive (Anti-allodynia) |

| Effect on Inflammation | Vasodilation, Plasma Extravasation | Anti-inflammatory (modulates edema) |

| Naloxone Sensitivity | No (generally) | Yes (Reversed by Naloxone) |

| Key Disease Model | Acute Inflammatory Pain | Diabetic Neuropathy, Mechanical Allodynia |

Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols address the specific instability and delivery requirements of SP 1-7.

Peptide Handling & Stability

SP 1-7 is susceptible to rapid degradation in plasma (half-life < 5 mins) due to further N-terminal cleavage.

-

Storage: Lyophilized powder at -20°C.

-

Reconstitution: Dissolve in artificial cerebrospinal fluid (aCSF) or saline immediately prior to use.

-

Stabilization: For in vitro assays, use a protease inhibitor cocktail lacking metalloprotease inhibitors (to prevent interference with binding) or use modified peptidomimetics (e.g., N-methylated analogs) if testing systemic stability.

Protocol: Intrathecal (i.t.) Administration in Mice

Because SP 1-7 acts centrally, systemic administration is often ineffective due to the Blood-Brain Barrier (BBB) and rapid proteolysis. Intrathecal delivery is the gold standard.

Materials:

-

C57BL/6 or ICR mice (male, 20-25g).

-

SP 1-7 (Arg-Pro-Lys-Pro-Gln-Gln-Phe).[1]

-

Vehicle: Saline or aCSF.

-

Hamilton syringe (10 µL) with 30-gauge needle.

Step-by-Step Workflow:

-

Preparation: Acclimatize mice for 3 days. Establish baseline mechanical thresholds using Von Frey filaments.

-

Induction (Optional): Induce neuropathy (e.g., Streptozotocin 200 mg/kg i.p. for diabetic model) and wait 2-3 weeks for allodynia to develop.

-

Restraint: Conscious restraint is preferred to avoid anesthetic interference with nociceptive thresholds. Grip the iliac crests firmly.

-

Injection:

-

Locate the L5-L6 intervertebral space.

-

Insert the 30G needle perpendicular to the vertebral column.

-

A "tail flick" reflex confirms successful entry into the subarachnoid space.

-

Inject 5 µL of SP 1-7 solution (Dose range: 1 - 10 nmol).

-

-

Assessment: Measure mechanical withdrawal thresholds at 5, 15, 30, and 60 minutes post-injection.

-

Control: Co-administration of BD-1047 (Sigma-1 antagonist) should block the effect, validating the mechanism.

Protocol: Formalin Test (Phase 2 Specificity)

SP 1-7 is particularly effective in the second phase of the formalin test (central sensitization phase).

-

Injection: Administer SP 1-7 (i.t.) 10 minutes prior to formalin.

-

Challenge: Inject 20 µL of 2.5% formalin intraplantar (hind paw).

-

Scoring:

-

Phase 1 (0-5 min): Direct chemical activation (SP 1-7 has low efficacy here).

-

Phase 2 (15-45 min): Central sensitization. SP 1-7 significantly reduces flinching/licking behaviors in this window.

-

References

-

Hallberg, M., & Nyberg, F. (2003). Substance P N-terminal fragments: a new class of endogenous modulators of pain. Neuropeptides.[1][2][3][5][6][7][8]

-

Skogh, A., et al. (2018).[7] Development of Substance P 1–7 Related Peptides and Peptidomimetics. DiVA Portal.

-

Ohsawa, M., et al. (2011).[1] The effect of substance P1-7 amide on nociceptive threshold in diabetic mice.[9][1][3] Peptides.[1][2][3][4][5][6][7][10][11][12]

-

Botrós, M., et al. (2006).[1] Specific binding sites for the N-terminal substance P fragment SP(1-7) in the rat spinal cord.[1][12] Neuroscience Letters.[2]

-

Carlsson-Jonsson, A., et al. (2014).[1] N-terminal truncations of substance P1-7 amide affect its action on spinal cord injury-induced mechanical allodynia in rats.[1] European Journal of Pharmacology.[1]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. diva-portal.org [diva-portal.org]

- 3. The effect of substance P1-7 amide on nociceptive threshold in diabetic mice [diva-portal.org]

- 4. Substance P(1-7) induces antihyperalgesia in diabetic mice through a mechanism involving the naloxone-sensitive sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. diva-portal.org [diva-portal.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pure.teikyo.jp [pure.teikyo.jp]

- 10. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. diva-portal.org [diva-portal.org]

Methodological & Application

High-Fidelity Solid-Phase Synthesis of Substance P Fragment 1-7 (Arg-Pro-Lys-Pro-Gln-Gln-Phe)

Abstract

Substance P Fragment 1-7 (SP1-7) is a major bioactive metabolite of the neuropeptide Substance P (SP).[1][2] Unlike the parent undecapeptide, which mediates nociception via the NK1 receptor, the N-terminal heptapeptide Arg-Pro-Lys-Pro-Gln-Gln-Phe exhibits distinct antinociceptive and neuromodulatory properties. This guide details a robust, high-yield protocol for the chemical synthesis of SP1-7 using Fmoc solid-phase peptide synthesis (SPPS). Special emphasis is placed on overcoming steric hindrance in the proline-rich N-terminus and preventing aggregation in the glutamine-rich core.

Strategic Analysis & Chemical Logic

Sequence Analysis

The sequence H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-OH presents specific synthetic challenges that dictate our experimental design:

-

Proline-Rich Region (Pro2, Pro4): Proline is a secondary amine that induces kinks in the peptide backbone. The steric bulk of the pyrrolidine ring can hinder the nucleophilic attack of the N-terminus during coupling.

-

Strategy: Use high-efficiency coupling reagents (HATU or DIC/Oxyma) and extended reaction times for residues following Proline.

-

-

Glutamine Pair (Gln5, Gln6): Adjacent glutamine residues can form inter-chain hydrogen bonds, leading to "beta-sheet" aggregation on the resin, which reduces solvation and coupling efficiency.

-

Strategy: Use Trityl (Trt) side-chain protection to mask the amide protons and maintain solubility.

-

-

N-Terminal Arginine (Arg1): The bulky Pbf protecting group on Arginine requires extended cleavage times to ensure complete removal.

-

C-Terminal Phenylalanine (Phe7): As the anchor residue.

-

Strategy: Use Pre-loaded Fmoc-Phe-Wang Resin . Loading the first amino acid onto a bare Wang linker manually often requires DMAP, which causes racemization and dipeptide formation. Pre-loaded resin eliminates this risk.

-

Resin Selection[3][4]

-

Target: SP1-7 free acid (Metabolite form).

-

Resin: Fmoc-Phe-Wang Resin.

-

Substitution: Low loading (0.3 – 0.5 mmol/g) is preferred to minimize chain aggregation between the Gln residues.

Materials & Equipment

Reagents

| Category | Item | Grade/Specification |

| Resin | Fmoc-Phe-Wang Resin | 100-200 mesh, 0.3-0.5 mmol/g |

| Amino Acids | Fmoc-Arg(Pbf)-OH | Standard |

| Fmoc-Pro-OH | Standard | |

| Fmoc-Lys(Boc)-OH | Standard | |

| Fmoc-Gln(Trt)-OH | Critical: Trt protection prevents dehydration to nitrile. | |

| Coupling | HBTU or HATU | HATU recommended for Pro/Arg couplings. |

| DIEA (Diisopropylethylamine) | Peptide synthesis grade (Amine free). | |

| Deprotection | Piperidine | 20% v/v in DMF.[3] |

| Cleavage | TFA (Trifluoroacetic acid) | HPLC Grade (>99%). |

| TIS (Triisopropylsilane) | Scavenger for Pbf/Trt cations. | |

| Solvents | DMF (Dimethylformamide) | ACS Grade, dried over molecular sieves. |

| DCM (Dichloromethane) | ACS Grade. | |

| Diethyl Ether | Cold (-20°C).[4] |

Equipment

-

Automated Peptide Synthesizer (e.g., CEM Liberty Blue, Biotage Initiator) OR Fritted Glass Reaction Vessel for manual synthesis.

-

Nitrogen gas supply (for agitation/inert atmosphere).

-

Rotary Evaporator.

-

Lyophilizer.

Experimental Protocol (Step-by-Step)

Resin Preparation (Swelling)[6]

-

Weigh 0.25 mmol of Fmoc-Phe-Wang resin into the reaction vessel.

-

Add 10 mL DCM and agitate gently for 30 minutes.

-

Drain DCM and wash with DMF (3 x 10 mL) to prepare the polarity for the first reaction.

The SPPS Cycle

Perform the following cycle for each amino acid (Gln -> Gln -> Pro -> Lys -> Pro -> Arg):

Step A: Fmoc Deprotection[3]

-

Add 20% Piperidine in DMF (10 mL).

-

Agitate for 3 minutes ; drain.

-

Add fresh 20% Piperidine in DMF (10 mL).

-

Agitate for 12 minutes ; drain.

-

Wash: DMF (5 x 10 mL). Note: Thorough washing is critical to remove piperidine, which would otherwise react with the activated ester in the next step.

Step B: Activation & Coupling[3][5]

-

Standard Residues (Gln, Lys):

-

Dissolve Fmoc-AA-OH (1.0 mmol, 4 eq) and HBTU (1.0 mmol, 4 eq) in 5 mL DMF.

-

Add DIEA (2.0 mmol, 8 eq) .

-

Add activated solution to the resin immediately.

-

Agitate for 45 minutes at room temperature.

-

-

Difficult Residues (Pro, Arg):

-

Modification: Use HATU instead of HBTU to enhance reactivity.

-

Double Coupling: If the Kaiser test (see 5.1) is positive, repeat the coupling step with fresh reagents.

-

Step C: Wash

-

Drain the reaction vessel.

-

Wash with DMF (4 x 10 mL) .

Final N-Terminal Deprotection

After coupling the final Arginine:

-

Perform the Fmoc Deprotection (Step A) to remove the final Fmoc group.

-

Wash with DMF (5 x 10 mL) .

-

Wash with DCM (5 x 10 mL) to remove DMF (DCM evaporates easier during drying).

-

Dry the resin under a stream of Nitrogen or in a vacuum desiccator overnight.

Cleavage & Global Deprotection

This step detaches the peptide from the resin and removes side-chain protecting groups (Pbf, Boc, Trt).

-

Cocktail Preparation: Mix TFA / TIS / H2O (95 : 2.5 : 2.5 v/v) .

-

Why: Water hydrolyzes the Pbf sulfonyl group; TIS scavenges the resulting trityl and tert-butyl carbocations to prevent them from re-attaching to the peptide (e.g., on the Phe ring).

-

-

Add 10 mL of cocktail to the dry resin.

-

Agitate for 3 hours at room temperature. Note: Arg(Pbf) is slow to deprotect; do not shorten this time.

-

Filter the resin into a round-bottom flask. Wash resin with 2 mL neat TFA.

-

Concentrate the filtrate to ~3 mL using a nitrogen stream (do not heat >30°C).

Precipitation & Isolation

-

Add 40 mL ice-cold Diethyl Ether to the concentrated TFA solution. The peptide will precipitate as a white solid.

-

Centrifuge at 3000 rpm for 5 minutes. Decant the supernatant.

-

Resuspend the pellet in cold ether, vortex, and centrifuge again (Repeat 2x).

-

Dissolve the crude pellet in 10% Acetic Acid in Water (20 mL).

-

Lyophilize to obtain the crude peptide powder.

Visualization: Synthesis Workflow

Caption: Cyclic workflow for Fmoc-SPPS. Critical decision point at Kaiser Test ensures sequence fidelity.

Analytical Quality Control

HPLC Purification

Purify the crude peptide using Reverse-Phase HPLC (RP-HPLC).

-

Column: C18 Preparative Column (e.g., 5µm, 250 x 21 mm).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 40 minutes. Note: SP1-7 is relatively polar; a shallow gradient ensures separation from deletion sequences.

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Phe).

Mass Spectrometry Validation

Verify identity using ESI-MS or MALDI-TOF.

| Property | Value |

| Formula | C43H66N12O11 |

| Monoisotopic Mass | 902.49 Da |

| [M+H]+ Expected | 903.50 m/z |

| [M+2H]2+ Expected | 452.25 m/z |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Aggregation at Gln-Gln region. | Use Pseudoproline dipeptides or heat the coupling reaction to 50°C (microwave assisted). |

| Deletion Sequences | Incomplete coupling at Proline (steric hindrance). | Double couple Pro and Lys. Switch to HATU/HOAt for these steps. |

| Pbf Adducts (+252 Da) | Incomplete cleavage of Arg protecting group. | Extend cleavage time to 4 hours; ensure fresh TIS is used. |

| Racemization | High temperature during Cys/His coupling (not applicable here) or excessive base. | Maintain DIEA ratio strictly at 2:1 relative to AA. Avoid pre-activation >5 mins. |

References

-

Chang, M. M., Leeman, S. E., & Niall, H. D. (1971).[1] Amino-acid sequence of substance P. Nature New Biology, 232(29), 86–87. Link

-

Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

-

Hallberg, M., & Nyberg, F. (2003). Substance P N-terminal fragments: a new class of endogenous bioactive peptides. Regulatory Peptides, 116(1-3), 1-5. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. diva-portal.org [diva-portal.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

Application Note: In Vitro Characterization of Substance P Fragment 1-7 Activity

Introduction: The Metabolic Switch

In the study of nociception and neurogenic inflammation, Substance P (SP) is the canonical pro-inflammatory neuropeptide acting via the Neurokinin-1 (NK1) receptor.[1][2] However, its N-terminal metabolite, Substance P Fragment 1-7 (SP 1-7) , represents a critical homeostatic "brake." Unlike the parent peptide, SP 1-7 exhibits potent anti-nociceptive and anti-hyperalgesic properties.

This guide details the in vitro methodologies required to characterize SP 1-7 activity. It addresses the unique challenge of this metabolite: SP 1-7 does not bind the NK1 receptor. Therefore, standard NK1 screening assays will yield false negatives. To correctly assess SP 1-7, researchers must utilize a tripartite approach:

-

Enzymatic Formation: Validating the conversion of SP to SP 1-7 by Neprilysin (NEP).

-

Specific Binding: Targeting the distinct SP 1-7 binding site (often linked to the Sigma-1 receptor).

-

Functional Readout: Measuring the inhibition of Calcitonin Gene-Related Peptide (CGRP) release.

Mechanism of Action & Signaling Pathway[3][4]

The biological activity of SP 1-7 relies on a metabolic shift. Synaptically released SP is degraded by Neprilysin (EC 3.4.24.11) , generating SP 1-7. This fragment loses affinity for NK1 but gains high affinity for a specific binding site modulated by Sigma-1 receptor (

Pathway Visualization[1]

Figure 1: The metabolic switch from Substance P (pro-nociceptive) to SP 1-7 (anti-nociceptive) mediated by Neprilysin.

Assay Strategy 1: Enzymatic Stability & Formation[1]

Before testing activity, one must confirm the stability of the peptide or its formation from the parent SP. SP 1-7 is stable against further degradation by Neprilysin but susceptible to Angiotensin-Converting Enzyme (ACE).

Protocol: Neprilysin-Mediated Cleavage Assay

Objective: Confirm conversion of SP to SP 1-7.

Materials:

-

Recombinant Human Neprilysin (NEP).

-

Substrate: Substance P (100 µM stock).

-

Inhibitor Control: Phosphoramidon (10 µM).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Dilute SP to 10 µM in Tris-HCl buffer.

-

Incubation: Add NEP (100 ng) to the reaction.

-

Control A: SP + Buffer only (No Enzyme).

-

Control B: SP + NEP + Phosphoramidon (Specific NEP inhibitor).

-

-

Time Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, and 60 minutes.

-

Termination: Stop reaction with 1% TFA (Trifluoroacetic acid).

-

Analysis: Analyze via RP-HPLC (C18 column) monitoring absorbance at 214 nm. SP 1-7 elutes earlier than full-length SP due to the loss of the hydrophobic C-terminus.

Data Interpretation:

| Condition | SP Peak Area | SP(1-7) Peak Area | Interpretation |

|---|---|---|---|

| SP + Buffer | 100% | 0% | Peptide is stable in buffer. |

| SP + NEP | Decreasing | Increasing | Successful metabolic conversion. |

| SP + NEP + Phosphoramidon | >95% | <5% | Confirms NEP-specific cleavage. |

Assay Strategy 2: Receptor Binding (The "Specific Site")[1]

Standard GPCR screens often fail because SP 1-7 does not bind NK1. You must use a radioligand binding assay specifically designed for the N-terminal fragment.

Protocol: [³H]-SP(1-7) Specific Binding Assay

Objective: Quantify affinity for the specific SP 1-7 binding site (distinct from NK1).[3]

Critical Reagent: [³H]-SP(1-7) (Custom synthesis or specific supplier required; usually labeled on Proline or Lysine). Note: Do not use [³H]-SP (parent), as SP 1-7 will not displace it effectively.

Tissue Preparation:

-

Harvest mouse spinal cord or brain membranes (rich in SP 1-7 sites).

-

Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).

-

Centrifuge (48,000 x g, 20 min) to isolate membrane fraction.

Binding Assay Steps:

-

Reaction Mix: Combine 200 µg membrane protein + 1-3 nM [³H]-SP(1-7).

-

Competition: Add increasing concentrations (10⁻¹⁰ to 10⁻⁵ M) of:

-

Unlabeled SP 1-7 (Positive Control).

-

Phe-Phe-NH2 (High affinity SP 1-7 mimetic).[4]

-

Substance P (Parent - Low/No affinity for this site).

-

Naloxone (Sigma-1 antagonist - Partial displacement).

-

-

Incubation: 60 minutes at 25°C.

-

Filtration: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

-

Counting: Liquid scintillation counting.

Validation Criteria:

-

Specific Binding: Defined as Total Binding minus Non-Specific Binding (determined by 10 µM unlabeled SP 1-7).

-

Self-Validation: The parent Substance P should show >1000-fold lower affinity (higher Ki) for this site compared to SP 1-7.

Assay Strategy 3: Functional Activity (CGRP Inhibition)[1]

Since the SP 1-7 receptor is not a classical Gq-coupled GPCR like NK1, calcium flux assays are often insufficient. The most robust functional readout is the inhibition of CGRP release .

Protocol: Ex Vivo CGRP Release Assay

Objective: Demonstrate SP 1-7 functionality by inhibiting chemically induced CGRP release.

Workflow Diagram:

Figure 2: Workflow for the functional CGRP release inhibition assay.

Detailed Methodology:

-

Tissue Prep: Dissect rat dorsal spinal cord or dura mater. Chop into 300 µm slices.

-

Perfusion: Place slices in superfusion chambers (0.2 mL/min flow rate) with oxygenated Krebs buffer.

-

Basal Release: Collect 3 fractions (5 min each) to establish baseline.

-

Treatment Phase:

-

Group A: Vehicle.[5]

-

Group B: SP 1-7 (10 µM) perfused for 10 min prior to stimulation.

-

-

Stimulation: Expose tissue to Capsaicin (1 µM) or Substance P (1 µM) to induce CGRP release.

-

Quantification: Collect perfusate and measure CGRP using a specific Radioimmunoassay (RIA) or ELISA.

Expected Results:

-

Stimulation alone causes a 3-5 fold increase in CGRP.

-

Pre-treatment with SP 1-7 significantly attenuates this release (typically 40-60% inhibition), confirming anti-neurogenic inflammatory activity.

References

-

Hallberg, M., & Nyberg, F. (2003).[6][7] Neuropeptide conversion to bioactive fragments - an important pathway in neuromodulation.[7] Current Protein & Peptide Science. Link

-

Carlsson, A., et al. (2010).[7] Substance P1-7 induces antihyperalgesia in diabetic mice through a mechanism involving the naloxone-sensitive sigma receptors.[7] European Journal of Pharmacology. Link

-

Igwe, O. J., et al. (1990). Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes.[3] Journal of Neuroscience. Link

-

Skogh, A., et al. (2018).[6] Development of Substance P 1–7 Related Peptides and Peptidomimetics. DiVA Portal (Uppsala University). Link

-

Eilers, H., et al. (2006). Calcitonin Gene-Related Peptide and Substance P Regulate the Intestinal Radiation Response.[5] Clinical Cancer Research. Link

Sources

- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychiatrist.com [psychiatrist.com]

- 3. jneurosci.org [jneurosci.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. diva-portal.org [diva-portal.org]

- 7. diva-portal.org [diva-portal.org]

Application Note & Protocols: Elucidating the Function of Substance P Fragment (1-7) using CRISPR-Cas9 Genome Engineering

Introduction: The Enigma of a Neuropeptide Metabolite

Substance P (SP), an 11-amino acid neuropeptide of the tachykinin family, is a principal mediator of pain transmission and neurogenic inflammation.[1][2] Encoded by the TAC1 gene, its biological effects are primarily transduced through the G protein-coupled neurokinin-1 receptor (NK1R).[2][3] However, the in vivo processing of SP is not a terminal event. Enzymatic cleavage, notably by neprilysin, generates smaller fragments, including the N-terminal heptapeptide Substance P (1-7), or SP(1-7).[4]

Intriguingly, SP(1-7) is not an inert byproduct. It is a bioactive fragment that often exhibits functions distinct from, and sometimes opposite to, its parent peptide.[5][6] Research has shown that SP(1-7) can modulate dopamine release, inhibit SP-induced behaviors, and produce antinociceptive effects.[6][7][8][9] This suggests it is an endogenous modulator of SP's actions, a critical mechanism for autoregulation in peptidergic systems.[7] A central challenge in the field is that the receptor and signaling mechanism for SP(1-7) remain poorly defined, with some evidence pointing to interactions with NK1R, sigma receptors, or a yet-unidentified receptor.[4][5][10]

This ambiguity presents a significant barrier to understanding its physiological role and therapeutic potential. Traditional pharmacological studies are hampered by a lack of specific antagonists. The advent of CRISPR-Cas9 genome editing provides an unprecedented opportunity to dissect the functional pathways of SP(1-7) with high precision.[11] This guide details a strategic framework and validated protocols for using CRISPR-Cas9 to systematically investigate the molecular machinery underlying SP(1-7) function, from receptor identification to downstream signaling analysis.

Section 1: The Strategic Imperative for CRISPR in SP(1-7) Research

The core of our strategy is to use CRISPR-Cas9 to create precise genetic null models in neurally-relevant cell lines. By systematically knocking out genes hypothesized to be involved in SP(1-7) signaling, we can directly test their necessity for its biological effects. This loss-of-function approach circumvents the limitations of pharmacological inhibitors, which can suffer from off-target effects or incomplete blockade.

Our investigation will be structured around three primary objectives:

-

Receptor Identification: Ablate candidate receptor genes to determine which, if any, is essential for transducing the SP(1-7) signal.

-

Signaling Pathway Deconvolution: Target key intracellular signaling molecules to map the downstream cascade activated by SP(1-7).

-

Production Mechanism Validation: Knock out the processing enzyme neprilysin to study the biological consequences of abrogating endogenous SP(1-7) production.

This genetic-level interrogation provides definitive evidence of molecular function, paving the way for a comprehensive understanding of this enigmatic peptide.

Section 2: Experimental Design & Master Workflow

A successful CRISPR experiment hinges on meticulous planning, from target selection to functional validation. The following workflow provides a robust roadmap for investigating SP(1-7).

Target Gene Selection & gRNA Design

The choice of genetic targets is paramount. Based on existing literature, we propose an initial slate of candidate genes for knockout. For each target, multiple guide RNAs (gRNAs) should be designed to ensure a high probability of generating a functional knockout via non-homologous end joining (NHEJ) induced frameshift mutations.[12]

Table 1: Candidate Gene Targets for SP(1-7) Functional Analysis

| Target Gene | Gene Symbol | Rationale | Cellular Process |

| Neurokinin 1 Receptor | TACR1 | Primary receptor for full-length Substance P; SP(1-7) induces its internalization.[4] | Receptor Signaling |

| Neprilysin | MME | Primary enzyme responsible for cleaving SP to produce SP(1-7).[4] | Peptide Metabolism |

| Sigma Non-Opioid Intracellular Receptor 1 | SIGMAR1 | Implicated in the antihyperalgesic effects of SP(1-7). | Receptor Signaling |

| G Protein Subunit Alpha Q | GNAQ | Key alpha subunit for Gq-coupled receptors, a common class for neuropeptides. | Downstream Signaling |

| G Protein Subunit Alpha I | GNAI1/2/3 | Key alpha subunits for Gi-coupled receptors, which inhibit cAMP production. | Downstream Signaling |

gRNA Design Principles:

-

Target Early Exons: Design gRNAs to target constitutive exons near the 5' end of the gene to maximize the likelihood of a null allele.[13]

-

Utilize Design Tools: Employ validated online tools (e.g., Synthego CRISPR Design Tool, IDT gRNA Design Checker) to predict on-target efficiency and potential off-target sites.[12][14]

-

Specificity is Key: Select gRNAs with the highest on-target scores and the lowest predicted off-target activity to minimize confounding results.[15][16]

Experimental Workflow Diagram

The overall experimental process is visualized below. This workflow ensures a systematic progression from genetic modification to functional characterization with integrated validation checkpoints.

Caption: Master workflow for CRISPR-based investigation of SP(1-7) function.

Section 3: Core Protocols

The following protocols provide detailed, step-by-step methodologies for generating and validating knockout cell lines. We recommend using a human neuroblastoma cell line (e.g., SH-SY5Y) as a model system, as it endogenously expresses many relevant receptors and is amenable to CRISPR editing. For studies requiring a more primary context, these protocols can be adapted for iPSC-derived neurons or primary neuronal cultures.[17][18]

Protocol 3.1: Generation of Gene Knockout Clones using Ribonucleoprotein (RNP) Delivery

Rationale: Delivering pre-complexed Cas9 protein and synthetic gRNA as an RNP minimizes off-target effects by reducing the active time of the Cas9 nuclease in the cell and avoids integration-associated risks of plasmid or viral delivery.

Materials:

-

SH-SY5Y cells

-

High-fidelity S.p. Cas9 nuclease

-

Synthetic sgRNA (2 unique guides per target gene)

-

Electroporation buffer and system (e.g., Neon™ Transfection System)

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

96-well plates for clonal selection

-

PBS, Trypsin-EDTA

Procedure:

-

Cell Preparation: Culture SH-SY5Y cells to ~80% confluency. On the day of electroporation, harvest cells by trypsinization, wash with PBS, and resuspend in electroporation buffer at a concentration of 1 x 10^7 cells/mL.

-

RNP Complex Formation: a. For each reaction, mix 30 pmol of synthetic sgRNA with 10 pmol of Cas9 nuclease in a sterile microfuge tube. b. Incubate at room temperature for 15 minutes to allow RNP complex formation.

-

Electroporation: a. Mix 10 µL of the cell suspension (100,000 cells) with the pre-formed RNP complex. b. Gently aspirate the mixture into a 10 µL electroporation tip. c. Electroporate using pre-optimized parameters for SH-SY5Y cells (e.g., 1100 V, 20 ms, 2 pulses). d. Immediately transfer the electroporated cells into a well of a 24-well plate containing 500 µL of pre-warmed complete medium.

-

Recovery & Assessment of Editing Efficiency: a. Culture cells for 48-72 hours. b. Harvest a portion of the bulk population. Extract genomic DNA and perform PCR amplification of the target locus followed by Sanger sequencing. c. Analyze the resulting chromatogram using Inference of CRISPR Edits (ICE) analysis to estimate indel frequency. An efficiency >20% is suitable for proceeding to clonal selection.

-

Single-Cell Cloning: a. If editing efficiency is sufficient, dilute the remaining cells to a concentration of ~5 cells/mL in complete medium. b. Dispense 100 µL into each well of a 96-well plate. c. Incubate plates for 10-14 days, monitoring for the growth of single colonies. d. Expand colonies that appear to have originated from a single cell into larger culture vessels.

Protocol 3.2: Genotypic and Phenotypic Validation of Knockout Clones

Rationale: It is imperative to confirm that the desired genetic modification has occurred and that it results in the loss of the target protein. This self-validating step ensures that any observed functional changes are directly attributable to the gene knockout.

Materials:

-

Genomic DNA extraction kit

-

PCR reagents and primers flanking the gRNA target site

-

Antibodies against the target protein (for Western blot)

-

Protein lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Genomic DNA Analysis: a. From each expanded clone, harvest a small number of cells and extract genomic DNA. b. PCR amplify the region surrounding the gRNA target site. c. Purify the PCR product and send for Sanger sequencing. d. Align the sequence to the wild-type reference to identify clones with frameshift-inducing insertions or deletions (indels) in both alleles (for homozygous knockout).

-

Western Blot Analysis: a. Select 2-3 genotypically confirmed knockout clones and one wild-type control clone. b. Lyse a sufficient number of cells (~1 million) from each clone and quantify total protein concentration. c. Perform SDS-PAGE, transferring proteins to a PVDF membrane. d. Probe the membrane with a validated primary antibody against the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. e. A complete absence of the target protein band in the knockout clones confirms a successful knockout.

Section 4: Functional Assays to Probe SP(1-7) Activity

With validated knockout cell lines, you can now directly test the role of the ablated gene in SP(1-7) function.

Signaling Pathway Analysis

Neuropeptide receptors commonly signal via changes in intracellular calcium ([Ca²⁺]i) or cyclic AMP (cAMP). These assays provide a direct readout of receptor activation.

Caption: Known SP and hypothesized SP(1-7) signaling cascades.

Protocol 4.1.1: Fluorescent Calcium Imaging

Rationale: To detect activation of Gq-coupled receptors, which leads to the release of calcium from intracellular stores.

Procedure:

-

Seed wild-type (WT) and knockout (e.g., TACR1 KO, SIGMAR1 KO) cells onto glass-bottom imaging dishes.

-

Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Acquire a baseline fluorescence reading for 2 minutes using a fluorescence microscope.

-

Apply SP(1-7) (e.g., at 100 nM) and continue recording fluorescence for 5-10 minutes.

-

As a positive control, apply full-length Substance P to WT and KO cells to confirm NK1R activity (or its absence in TACR1 KO cells).

-

Quantify the change in fluorescence intensity over time. A robust increase in fluorescence upon peptide application indicates a calcium response.

Protocol 4.1.2: cAMP Accumulation Assay

Rationale: To detect activation of Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) receptors.

Procedure:

-

Seed WT and knockout cells in a 96-well plate.

-

Treat cells with an adenylyl cyclase activator like forskolin (for detecting Gi-coupled inhibition) or with a phosphodiesterase inhibitor like IBMX (to amplify Gs-coupled signals).

-

Add varying concentrations of SP(1-7) to the wells and incubate for 15-30 minutes.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

Plot the dose-response curve for SP(1-7) in WT vs. knockout cells.

Table 2: Expected Outcomes of Signaling Assays

| Cell Line | Stimulant | Expected Calcium Response | Expected cAMP Response | Interpretation |

| Wild-Type | SP(1-7) | Response / No Response | Response / No Response | Establishes baseline SP(1-7) activity. |

| TACR1 KO | SP(1-7) | No change from WT | No change from WT | If response is unchanged, NK1R is not the primary receptor for SP(1-7). |

| SIGMAR1 KO | SP(1-7) | Response abolished | Response abolished | If response is lost, SIGMAR1 is necessary for SP(1-7) signaling. |

| Wild-Type | Substance P | Robust Increase | Minimal/No change | Confirms functional NK1R-Gq coupling. |

| TACR1 KO | Substance P | Response abolished | N/A | Validates the TACR1 knockout. |

Section 5: Data Interpretation & Troubleshooting

Interpreting results from these experiments requires careful consideration of controls.

-

If SP(1-7) activity is lost in a specific KO line: This provides strong evidence that the knocked-out gene is essential for SP(1-7) function.

-

If SP(1-7) activity is unchanged in all KO lines: This suggests that the true receptor or signaling pathway was not among the candidates tested and further discovery-based screening is required.

-

If knocking out neprilysin (MME) leads to a phenotype: This phenotype can be attributed to the loss of endogenous SP(1-7) (and other neprilysin substrates), which can be confirmed by rescue experiments where exogenous SP(1-7) is added back.

Conclusion

The application of CRISPR-Cas9 to the study of neuropeptide metabolites like SP(1-7) represents a paradigm shift. By enabling precise and permanent gene ablation, this technology allows researchers to move beyond correlation and establish causal links between specific genes and peptide function. The workflows and protocols outlined in this guide provide a comprehensive framework for systematically deconstructing the molecular mechanisms of SP(1-7), offering a clear path to resolving the long-standing questions about its role in physiology and disease.

References

-

Herrera-Marschitz, M., Terenius, L., Sakurada, T., Reid, M. S., & Ungerstedt, U. (1990). The substance P(1-7) fragment is a potent modulator of substance P actions in the brain. Brain Research, 521(1-2), 316–320. Retrieved from [Link]

-

ELISA kit. (n.d.). Substance P: The Multifaceted Role of a Neuropeptide. Retrieved from [Link]

- Hallberg, M. (2015). From the Anti-Nociceptive Substance P Metabolite Substance P (1-7) to a New Class of Analgesics. Current Medicinal Chemistry, 22(9), 1149-1156.

-

DiVA portal. (2015). The Impact of the Neuropeptide Substance P (SP) Fragment SP1-7 on Chronic Neuropathic Pain. Retrieved from [Link]

- Reid, M. S., Herrera-Marschitz, M., Hökfelt, T., Terenius, L., Staines, W., & Ungerstedt, U. (1992). The Substance P Fragment SP(1-7) Stimulates Motor Behavior and Nigral Dopamine Release. Pharmacology Biochemistry and Behavior, 41(1), 75-80.

-

Naeem, M., Majeed, W., Ho, Y. K., & Ul-Haq, Z. (2022). Off-target effects in CRISPR/Cas9 gene editing. Cellular and Molecular Life Sciences, 79(6), 334. Retrieved from [Link]

- Robinson, S. D., & Undheim, E. A. B. (2022). Neuropeptide signalling systems – an underexplored target for venom drug discovery. Biochemical Society Transactions, 50(1), 31-43.

-

TAbbas, M. & El-Mallakh, R. S. (2023). Biochemistry, Substance P. StatPearls. Retrieved from [Link]

-

Hay, M., & White, J. P. (2017). Using the CRISPR/Cas9 system to understand neuropeptide biology and regulation. Neuropeptides, 64, 1-6. Retrieved from [Link]

-

Synthego. (n.d.). How to Design CRISPR Guide RNAs For Highest Editing Efficiencies. Retrieved from [Link]

-

Soldner, F., Lagomarsino, V., & Jaenisch, R. (2016). Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells. Current Protocols in Stem Cell Biology, 37, 5B.2.1–5B.2.22. Retrieved from [Link]

-

Igwe, O. J., Kim, D. C., Seybold, V. S., & Larson, A. A. (1990). Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes. Journal of Neuroscience, 10(11), 3653–3663. Retrieved from [Link]

-

Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. Retrieved from [Link]

- Suzuki, K., et al. (2021). An optimized CRISPR/Cas9 approach for precise genome editing in neurons. eLife, 10, e59238.

- Rajarajan, P., Gil, S. E., Pour-Jafari, P., & Nestler, E. J. (2016). Application of CRISPR/Cas9 to the Study of Brain Development and Neuropsychiatric Disease.

-

DiVA portal. (2008). Characterization of Substance P (SP) Aminoterminal SP (1-7) Binding in Brain Regions and Spinal Cord of the Male Rat. Retrieved from [Link]

- Beets, I., et al. (2022). Neuropeptide signaling network of Caenorhabditis elegans: from structure to behavior. Genetics, 222(2), iyac103.

-

Wikipedia. (n.d.). Substance P. Retrieved from [Link]

-

Bang, S. J., & Jensen, P. (2023). Emerging approaches for decoding neuropeptide transmission. Frontiers in Neuroscience, 17, 1292931. Retrieved from [Link]

- Poole, D. P., et al. (2024). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 326(1), C134-C149.

- Zandawala, M., et al. (2018). New techniques, applications and perspectives in neuropeptide research. Journal of Experimental Biology, 221(Pt 3), jeb160389.

-

ResearchGate. (2015). Does anyone have a good protocol to do CRISPR on neuronal cell?. Retrieved from [Link]

-

SnapGene. (n.d.). CRISPR: Guide to gRNA design. Retrieved from [Link]

- Doench, J. G. (2018). CRISPR guide RNA design for research applications. Journal of Leukocyte Biology, 103(2), 221-229.

- Zhang, Y., et al. (2024). Protocol for the efficient and inducible generation of CRISPR-Cas9-edited human cortical neurons from the iCas9-iNgn2 hPSCs. STAR Protocols, 5(1), 102839.

- Xiong, H., et al. (2021). Probing neuropeptide volume transmission in vivo by a novel all-optical approach. bioRxiv.

- Lin, T. E., et al. (2019). Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. International Journal of Molecular Sciences, 20(7), 1589.